![molecular formula C18H20N4O2 B3824916 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B3824916.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide
Overview
Description
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. It is commonly known as CPP-115 and has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been found to modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a major inhibitory neurotransmitter in the brain.
Mechanism of Action
CPP-115 works by inhibiting the activity of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase, which is responsible for the breakdown of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide in the brain. This results in an increase in the levels of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide, which in turn leads to a decrease in the excitability of neurons. The compound has been found to be highly selective for N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase and does not affect other enzymes in the brain.
Biochemical and Physiological Effects:
CPP-115 has been found to increase the levels of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide in the brain, which leads to a decrease in the excitability of neurons. This results in a reduction in seizures and anxiety-like behavior. The compound has also been found to reduce alcohol consumption in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP-115 in lab experiments is its high selectivity for N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase. This allows researchers to study the effects of modulating N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide levels in the brain without affecting other enzymes. However, one of the limitations of using CPP-115 is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of the compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide transaminase inhibitors based on the structure of CPP-115. Additionally, further research is needed to determine the optimal dosing and administration of CPP-115 in animal models and humans.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has been found to increase the levels of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide in the brain, which leads to a decrease in the excitability of neurons and a reduction in seizures. CPP-115 has also been found to reduce anxiety-like behavior and alcohol consumption in animal models.
properties
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17-11-15(21-18(24)16-12-19-8-9-20-16)13-22(17)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15H,4,7,10-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQNOPYWDWBPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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